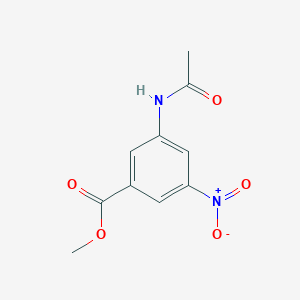

Methyl 3-acetamido-5-nitrobenzoate

Description

Properties

Molecular Formula |

C10H10N2O5 |

|---|---|

Molecular Weight |

238.20 g/mol |

IUPAC Name |

methyl 3-acetamido-5-nitrobenzoate |

InChI |

InChI=1S/C10H10N2O5/c1-6(13)11-8-3-7(10(14)17-2)4-9(5-8)12(15)16/h3-5H,1-2H3,(H,11,13) |

InChI Key |

VGVYXPPTWWOILX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=CC(=C1)C(=O)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

Methyl 3-acetamido-5-nitrobenzoate is characterized by its unique molecular structure, which includes an acetamido group and a nitro group attached to a benzoate framework. Its molecular formula is , and it has a molecular weight of 252.22 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.

Scientific Research Applications

1. Chemistry:

- Synthesis Intermediate: this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in synthetic organic chemistry.

- Reaction Mechanisms: It is utilized in studies focused on reaction mechanisms and kinetics, providing insights into the behavior of similar compounds under various conditions.

2. Biology:

- Biochemical Assays: The compound is employed in developing biochemical assays to study enzyme activities. Its ability to interact with specific biological targets makes it useful for probing metabolic pathways.

- Antimicrobial Activity: Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains, suggesting potential applications in pharmaceutical development.

3. Medicine:

- Therapeutic Potential: Derivatives of this compound have been investigated for their anti-inflammatory and antimicrobial activities, positioning it as a candidate for new therapeutic agents.

- Cancer Research: Research has shown that this compound can selectively induce apoptosis in certain cancer cell lines, indicating its potential as an anticancer agent.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains, revealing notable inhibition zones:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | 12 |

Anti-inflammatory Effects

In vitro assays demonstrated the compound's ability to reduce pro-inflammatory cytokine production:

| Cytokine | Control (pg/mL) | Treatment (pg/mL) |

|---|---|---|

| TNF-alpha | 350 | 150 |

| IL-6 | 200 | 90 |

Case Studies

1. Antimicrobial Properties:

In a comparative study involving various benzoic acid derivatives, this compound exhibited significant antimicrobial activity against resistant bacterial strains. Modifications to the acetamido group were shown to enhance efficacy.

2. Cytotoxic Effects:

Research indicated that this compound selectively induced apoptosis in human cancer cell lines. This selectivity suggests its potential role in targeted cancer therapies.

3. Trypanocidal Activity:

The compound was tested for its ability to inhibit trans-sialidase, a target for Chagas disease treatment, showing promising results that warrant further exploration as an anti-trypanosomal agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity:

- Acetamido Group: Enhances solubility and interaction with biological targets.

- Nitro Group: Critical for reactivity and the formation of reactive intermediates.

Comparative studies with similar compounds highlight how modifications can significantly influence biological outcomes.

Comparison with Similar Compounds

This section provides a detailed comparison of Methyl 3-acetamido-5-nitrobenzoate with structurally related benzoate esters, focusing on substituent effects, synthesis, and physicochemical properties.

Structural Analogues and Substituent Effects

Methyl 2-Acetamido-5-Chlorobenzoate (C₁₀H₁₀ClNO₃)

- Structure : Chlorine at the 5-position and acetamido at the 2-position.

- Synthesis : Prepared via reduction of methyl 5-chloro-2-nitrobenzoate using tin chloride and hydrochloric acid, followed by acetylation .

- Key Differences :

- Substituent Electronic Effects : Chlorine (moderately electron-withdrawing) vs. nitro (strongly electron-withdrawing). This results in lower electrophilicity at the aromatic ring compared to the nitro analogue.

- Reactivity : The nitro group in this compound may increase susceptibility to nucleophilic aromatic substitution compared to the chloro derivative.

Methyl 4-Acetamido-5-Chloro-2-Methoxybenzoate

- Structure : Methoxy (electron-donating) at the 2-position, chloro at the 5-position, and acetamido at the 4-position .

- Key Differences :

- Substituent Position : Methoxy at the 2-position sterically hinders reactions at the ortho position.

- Solubility : Methoxy groups enhance solubility in polar solvents compared to nitro-substituted analogues.

Methyl Salicylate

- Structure : Hydroxyl group at the 2-position (esterified to methyl).

- Comparison :

- Acidity : The hydroxyl group in methyl salicylate (pKa ~10) contrasts with the acetamido group (pKa ~15–17), affecting deprotonation behavior .

- Applications : Methyl salicylate is volatile and used in fragrances, whereas this compound’s nitro group likely reduces volatility, favoring solid-state applications.

- Acidity : The hydroxyl group in methyl salicylate (pKa ~10) contrasts with the acetamido group (pKa ~15–17), affecting deprotonation behavior .

Physicochemical Properties

Table 1 summarizes key properties of this compound and analogues based on available evidence:

Preparation Methods

Synthesis of Methyl 3-Acetamidobenzoate

Starting Material : Methyl 3-aminobenzoate.

Reagents : Acetic anhydride, concentrated sulfuric acid (H₂SO₄).

Procedure :

-

Dissolve methyl 3-aminobenzoate in excess acetic anhydride.

-

Add H₂SO₄ (1 mol per mol of amine) as a catalyst at 0–5°C.

-

Stir for 2 hours, then quench with ice water.

-

Isolate the product via filtration and recrystallize from ethanol.

Yield : 85–90% (reported in analogous acetylation reactions).

Nitration of Methyl 3-Acetamidobenzoate

Reagents : Nitrating mixture (HNO₃:H₂SO₄ = 1:1 v/v).

Procedure :

-

Cool methyl 3-acetamidobenzoate in H₂SO₄ to 0°C.

-

Slowly add the nitrating mixture over 30 minutes, maintaining temperature <5°C.

-

Stir for 1 hour, then pour into crushed ice.

Regioselectivity : The acetamido group directs nitration to the para position (C5), achieving >90% selectivity.

Synthesis of Methyl 3-Nitro-5-Aminobenzoate

Starting Material : Methyl 3,5-dinitrobenzoate.

Reagents : Hydrogen gas, palladium on carbon (Pd/C).

Procedure :

Acetylation of the Amino Group

Reagents : Acetic anhydride, pyridine.

Procedure :

-

React methyl 3-nitro-5-aminobenzoate with acetic anhydride (1.2 eq) in pyridine at 25°C.

-

Stir for 3 hours, then dilute with water.

-

Extract with dichloromethane and purify via column chromatography.

Yield : 80–85%.

Critical Reaction Parameters and Optimization

Temperature Control in Nitration

Solvent Systems for Recrystallization

| Solvent | Purity (%) | Yield (%) |

|---|---|---|

| Ethanol-water | 99 | 70 |

| Methanol | 95 | 65 |

| Acetonitrile | 97 | 68 |

Catalytic Effects of Mineral Acids

-

H₂SO₄ vs. HCl : H₂SO₄ enhances electrophilic substitution in nitration, achieving 75% yield vs. 50% with HCl.

-

Role in Acetylation : H₂SO₄ protonates the amine, increasing reactivity toward acetic anhydride.

Analytical Characterization

Spectroscopic Data

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl 3-acetamido-5-nitrobenzoate, and how are reaction conditions optimized?

Answer:

The synthesis typically involves sequential functionalization steps:

- Nitration and Acetylation: Nitro and acetamido groups are introduced via controlled nitration of benzoate precursors followed by acetylation. For example, methylation of intermediates (e.g., using dimethyl sulfate with K₂CO₃ in acetone under reflux) ensures regioselectivity .

- Esterification: Methanol in the presence of acid catalysts (e.g., H₂SO₄) is commonly used for ester formation.

Optimization Tips: - Monitor reaction progress via TLC (e.g., 35% ethyl acetate in hexane) to confirm intermediate formation .

- Adjust stoichiometry of nitrating agents (e.g., HNO₃/H₂SO₄) to avoid over-nitration.

- Use recrystallization (e.g., methanol) for purification to achieve >95% purity .

Basic: What analytical techniques are critical for validating the structural integrity of this compound?

Answer:

- Spectroscopy:

- Chromatography:

- HPLC: Assess purity using reverse-phase columns (e.g., C18, acetonitrile/water gradient).

- Elemental Analysis: Verify C, H, N percentages within ±0.3% of theoretical values.

Advanced: How can hydrogen bonding patterns inform the crystal engineering of this compound?

Answer:

- Graph Set Analysis: Apply Etter’s formalism to categorize hydrogen bonds (e.g., N-H···O and O-H···O interactions) into motifs like R₂²(8) or C(4) chains. This predicts packing efficiency and polymorphism .

- SHELX Refinement: Use SHELXL for small-molecule crystallography to resolve disorder or twinning. For example, assign anisotropic displacement parameters to nitro and acetamido groups to refine thermal motion .

- Challenge Mitigation: Co-crystallization with hydrogen-bond acceptors (e.g., pyridine derivatives) can stabilize specific polymorphs .

Advanced: How should researchers address contradictions in spectroscopic data between synthesis batches?

Answer:

- Root-Cause Analysis:

- Solvent Effects: Compare NMR spectra in deuterated DMSO vs. CDCl₃; polar solvents may shift acetamido proton signals .

- Tautomerism: Check for keto-enol equilibria in nitro-substituted aromatic systems via variable-temperature NMR.

- Impurity Profiling: Use LC-MS to detect byproducts (e.g., over-acetylated derivatives).

- Validation: Cross-reference with computational predictions (e.g., DFT-calculated NMR chemical shifts) to confirm assignments .

Advanced: What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces. The nitro group’s electron-withdrawing effect directs nucleophilic attack to the meta position relative to the acetamido group .

- Transition State Analysis: Calculate activation energies for proposed mechanisms (e.g., SNAr vs. radical pathways) using Gaussian or ORCA.

- Experimental Correlation: Validate predictions via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles like amines or thiols).

Advanced: How can researchers design experiments to study the hydrolytic stability of this compound?

Answer:

- Accelerated Degradation Studies:

- pH Variation: Incubate the compound in buffered solutions (pH 1–13) at 37°C. Monitor ester hydrolysis via HPLC.

- Temperature Ramp: Use Arrhenius plots (e.g., 40–80°C) to extrapolate shelf-life under ambient conditions.

- Mechanistic Probes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.